molecular formula C16H14O4 B3126615 methyl [(3-formyl[1,1'-biphenyl]-4-yl)oxy]acetate CAS No. 335206-79-6

methyl [(3-formyl[1,1'-biphenyl]-4-yl)oxy]acetate

Cat. No.: B3126615
CAS No.: 335206-79-6
M. Wt: 270.28 g/mol
InChI Key: XIIGWALWSOPJGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [(3-formyl[1,1'-biphenyl]-4-yl)oxy]acetate (CAS: 335206-79-6) is a biphenyl-derived ester featuring a formyl group at the 3-position of one phenyl ring and a methyl oxyacetate moiety at the 4-position of the adjacent ring. Its molecular formula is C₁₆H₁₄O₄, with a molar mass of 270.28 g/mol. The compound’s structure combines aromaticity with reactive functional groups (formyl and ester), making it a versatile intermediate in organic synthesis and pharmaceutical development. It is supplied by at least two manufacturers, indicating its relevance in research and industrial applications .

Properties

IUPAC Name

methyl 2-(2-formyl-4-phenylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-16(18)11-20-15-8-7-13(9-14(15)10-17)12-5-3-2-4-6-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIGWALWSOPJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)C2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for methyl [(3-formyl[1,1’-biphenyl]-4-yl)oxy]acetate typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products:

    Oxidation: Carboxylic acid derivatives

    Reduction: Hydroxymethyl derivatives

    Substitution: Various substituted biphenyl derivatives

Mechanism of Action

The mechanism of action of methyl [(3-formyl[1,1’-biphenyl]-4-yl)oxy]acetate involves its interaction with various molecular targets depending on the specific application. In chemical reactions, it acts as a reactive intermediate, participating in oxidation, reduction, and substitution reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name CAS Number Substituents Molecular Formula
This compound 335206-79-6 3-formyl, 4-oxyacetate C₁₆H₁₄O₄
Methyl (biphenyl-4-yloxy)acetate (QZ-0888) 54334-73-5 4-oxyacetate (no formyl) C₁₅H₁₄O₃
Methyl 3-biphenyl-4-yl-3-oxopropanoate (QZ-9712) 56216-10-5 4-yl-3-oxopropanoate (ketone instead of formyl) C₁₆H₁₄O₃
Methyl 2-(4'-pentyl[1,1'-biphenyl]-4-yl)acetate - 4'-pentyl, 4-yl-acetate C₂₁H₂₄O₂
[1,1'-Biphenyl]-3-acetic acid, 3'-chloro-4'-methyl-, methyl ester 1820604-40-7 3'-chloro, 4'-methyl C₁₆H₁₅ClO₂
[1,1'-Biphenyl]-3-acetic acid, 4'-(methylthio)-, methyl ester 1820650-85-8 4'-methylthio C₁₆H₁₆O₂S

Key Observations :

  • The formyl group in the target compound distinguishes it from non-formylated analogs like QZ-0888, enhancing its reactivity for further derivatization (e.g., Schiff base formation) .
  • Sulfur-containing analogs (e.g., 4'-methylthio in ) may improve lipid solubility and membrane permeability compared to oxygen-based substituents.

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparisons

Compound Name Boiling Point (°C) Density (g/cm³) Polarity (LogP)* Reactivity Notes
This compound ~380 (predicted) ~1.2 (predicted) 2.1 High (formyl oxidation/nucleophilic attack)
Methyl (biphenyl-4-yloxy)acetate 379.8 ± 32.0 1.165 ± 0.06 3.0 Moderate (ester hydrolysis)
Methyl 2-(4'-pentyl[1,1'-biphenyl]-4-yl)acetate >400 (estimated) ~1.1 (estimated) 4.5 Low (alkyl chain reduces polarity)
[1,1'-Biphenyl]-3-acetic acid, 4'-(methylthio)-, methyl ester - - 3.8 Moderate (thioether oxidation)

*LogP values estimated using fragment-based methods.

Key Observations :

  • The formyl group reduces LogP (increased polarity) compared to non-polar analogs like QZ-9712 or pentyl-substituted derivatives .
  • Halogenated and sulfur-containing analogs exhibit intermediate polarity, balancing solubility and membrane permeability .

Biological Activity

Methyl [(3-formyl[1,1'-biphenyl]-4-yl)oxy]acetate, with the molecular formula C16H14O4C_{16}H_{14}O_{4} and a molecular weight of approximately 270.28 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications based on current research findings.

The synthesis of this compound typically involves several key reactions:

  • Suzuki–Miyaura Coupling Reaction : This method couples a boronic acid derivative with a halogenated biphenyl compound using a palladium catalyst under mild conditions.
  • Formylation : The introduction of the formyl group can be achieved via the Vilsmeier-Haack reaction, treating the biphenyl compound with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
  • Esterification : The final step involves esterification of the hydroxyl group with methoxyacetic acid in the presence of dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the areas of anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds structurally related to this compound have shown effective inhibition of microtubule assembly in cancer cell lines at concentrations around 20 μM . In particular:

  • Cell Line Studies : Investigations on breast cancer cell line MDA-MB-231 revealed that related compounds could enhance caspase-3 activity and induce apoptosis at micromolar concentrations .
  • Mechanism of Action : The compound may act by interacting with cellular pathways that regulate cell cycle progression and apoptosis, potentially leading to G2/M phase arrest in cancer cells .

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial properties. Compounds with similar structures have demonstrated activity against various Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial efficacy .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out due to its unique structural features:

Compound NameStructural FeaturesBiological Activity
Methyl [(4-formyl[1,1’-biphenyl]-3-yl)oxy]acetateDifferent formyl positioningModerate anticancer activity
Methyl [(3-carboxy[1,1’-biphenyl]-4-yl)oxy]acetateCarboxylic acid groupLimited antimicrobial activity
Methyl [(3-hydroxy[1,1’-biphenyl]-4-yl)oxy]acetateHydroxymethyl groupEnhanced antioxidant properties

Case Studies and Research Findings

Several studies provide insights into the biological activities associated with this compound:

  • Study on Anticancer Properties : A study indicated that analogs of this compound could inhibit cancer cell proliferation significantly more than established chemotherapeutics .
  • Antimicrobial Efficacy : Research demonstrated that related compounds exhibited potent antibacterial effects against strains such as Bacillus subtilis and Candida albicans, suggesting potential for development into therapeutic agents .

Q & A

Q. What are the recommended synthetic routes for methyl [(3-formyl[1,1'-biphenyl]-4-yl)oxy]acetate?

Methodological Answer: The synthesis typically involves two key steps:

  • Step 1: Esterification of 4-hydroxybiphenyl with methyl chloroacetate under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) to form methyl ([1,1'-biphenyl]-4-yl)oxyacetate. This reaction is conducted under reflux conditions (60–80°C) for 6–12 hours .
  • Step 2: Formylation at the 3-position of the biphenyl moiety. A Vilsmeier-Haack reaction (using POCl₃ and DMF) or directed ortho-metalation followed by formylation with DMF can introduce the aldehyde group. Purification via column chromatography or HPLC ensures high purity (>95%) .

Table 1: Example Reaction Conditions

StepReagents/CatalystsTemperature/TimeYield (%)
1H₂SO₄, CH₃COCl80°C, 8 h70–85
2POCl₃, DMF0°C → RT, 24 h50–65

Q. How is this compound characterized for structural confirmation?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • 1H/13C NMR: Identify protons and carbons associated with the formyl group (δ ~9.8–10.0 ppm for CHO in 1H NMR; δ ~190–200 ppm in 13C NMR) and ester moiety (δ ~3.7 ppm for CH₃O) .
  • HPLC: Assess purity (>98%) using a C18 column and UV detection at 254 nm .
  • X-ray Crystallography: Resolve the biphenyl conformation and ester linkage geometry (e.g., bond angles of 111.4° for O3–C4–O1 in similar esters) .

Q. What factors influence the stability of this compound during storage and reactions?

Methodological Answer: Stability is affected by:

  • Moisture: Hydrolysis of the ester group occurs under acidic/basic conditions. Store in anhydrous solvents (e.g., THF, DCM) at –20°C .
  • Light: The formyl group may undergo photodegradation. Use amber vials for long-term storage .
  • Thermal Stability: Decomposition observed above 150°C; avoid prolonged heating during synthesis .

Advanced Research Questions

Q. What reaction mechanisms are plausible for transformations involving the formyl group?

Methodological Answer: The formyl group participates in:

  • Schiff Base Formation: React with primary amines (e.g., aniline) in ethanol under reflux to form imines (λmax shift from 270 nm to 310 nm) .
  • Nucleophilic Addition: Grignard reagents (e.g., MeMgBr) add to the aldehyde, forming secondary alcohols. Monitor via TLC (Rf reduction from 0.6 to 0.3 in hexane/EtOAc) .
  • Cross-Coupling: Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄ catalyst) to extend conjugation .

Q. How can computational chemistry predict the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (e.g., ~4.2 eV for similar biphenyl esters) and electrostatic potential maps .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., in DMSO) to predict solubility and aggregation behavior .

Table 2: Example Computational Data

PropertyValue (DFT)
HOMO (eV)–6.1
LUMO (eV)–1.9
Dipole Moment (Debye)3.8

Q. What methodologies assess biological interactions of this compound with enzymes or receptors?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., cytochrome P450) on a sensor chip to measure binding affinity (KD ~10–100 µM) .
  • Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes (ΔH) during ligand-receptor interactions (e.g., with serum albumin) .
  • Enzyme Inhibition Assays: Test IC50 values against hydrolases (e.g., esterases) using fluorogenic substrates (λex/λem = 360/450 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl [(3-formyl[1,1'-biphenyl]-4-yl)oxy]acetate
Reactant of Route 2
Reactant of Route 2
methyl [(3-formyl[1,1'-biphenyl]-4-yl)oxy]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.